N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastrokinetic Activity
N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide derivatives have been studied for their gastrokinetic activity. These compounds, including variants with isopropyl, isoamyl, and neopentyl groups, have shown potent in vivo gastric emptying activity. Particularly, specific derivatives of this compound class demonstrated promising gastrokinetic effects without dopamine D2 receptor antagonistic activity, which is significant for potential therapeutic applications (Kato et al., 1992).
Vibrational and Electronic Spectra Analysis
The vibrational, electronic, and nonlinear optical properties of this compound and its related compounds have been explored. Studies involving UV-vis, FT-IR, and FT-Raman spectroscopic measurements provide insights into the structural and electronic properties of these compounds, which is crucial for understanding their interactions and stability (Rao et al., 2015).
Crystal Structure Analysis
The crystal structure of this compound and related benzamide compounds has been studied to understand their molecular geometries and bonding properties. This type of analysis is key to the development of pharmaceuticals and other applications, as it provides detailed insights into the molecular framework of the compounds (Panicker et al., 2010).
Plant Growth Regulation
Some benzamide derivatives, including those similar to this compound, have shown potential as plant growth regulators. These compounds exhibited varying degrees of plant growth-promoting or inhibiting activity, which is significant for agricultural research and development (Hatim & Joshi, 2004).
Anticonvulsant Activity
The anticonvulsant activity of this compound derivatives has been studied. This research is crucial for the development of new drugs for the treatment of epilepsy and related neurological disorders (Lambert et al., 1995).
Synthesis and Chemical Properties
The synthesis methods and chemical properties of this compound and its derivatives have been a subject of extensive research. Understanding the synthesis pathways and chemical behaviors of these compounds is vital for their application in various fields, including pharmaceuticals and material science (Sabbaghan & Hossaini, 2012).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12(2)8-9-23-15-5-3-4-13(10-15)18(22)21-14-6-7-16(19)17(20)11-14/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHEENOAKCCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.